molecular formula C9H22N2 B3058646 [2-(Diethylamino)ethyl](propyl)amine CAS No. 90723-12-9

[2-(Diethylamino)ethyl](propyl)amine

Cat. No. B3058646
CAS RN: 90723-12-9
M. Wt: 158.28 g/mol
InChI Key: WIJFXKFYVBYDTA-UHFFFAOYSA-N
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Description

“2-(Diethylamino)ethylamine” is a compound with the molecular formula C9H22N2 . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines like “2-(Diethylamino)ethylamine” can involve various methods. One common method is the reaction of amines with halogenoalkanes . This process involves a series of reactions that result in the formation of secondary and tertiary amines and their salts, and quaternary ammonium salts . Another method involves the copolymerization of amine-containing monomers .


Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)ethylamine” can be analyzed using various techniques. The compound’s structure can be viewed using Java or Javascript . The structure of amines is similar to that of ammonia, which has a trigonal pyramidal shape .


Chemical Reactions Analysis

Amines like “2-(Diethylamino)ethylamine” can act as nucleophiles, meaning they are attracted to and can react with a positive or slightly positive part of another molecule or ion . This is due to the presence of a lone pair of electrons on the nitrogen atom . The primary amine can react with a molecule of the halogenoalkane .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. For example, amines can have a strong ammonia-like odor . They can also exhibit temperature responsiveness .

Scientific Research Applications

Drug Delivery Systems

DEEA is commonly employed in drug delivery systems due to its pH-responsive behavior. Here’s how it works:

Polymer Synthesis

DEEA contributes to the synthesis of various polymers with desirable properties:

Flocculation Temperature Tuning

DEEA is used to tune the cloud-point and flocculation temperature of certain polymers, impacting their behavior in solution.

Mechanism of Action

Target of Action

Similar compounds, such as tertiary amine methacrylates, are frequently used in the synthesis of stimuli-responsive and biocompatible materials .

Mode of Action

It is known that tertiary amines can form a cyclic intermediate, which increases their relative activity . This suggests that 2-(Diethylamino)ethylamine might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that polymers containing quaternary ammonium groups can interact with negatively charged bacterial walls, disrupting their membranes and causing bacterial death . This suggests that 2-(Diethylamino)ethylamine might affect similar biochemical pathways.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could influence its bioavailability.

Result of Action

It is known that copolymers synthesized from similar compounds exert good antibacterial activity against tested bacteria . This suggests that 2-(Diethylamino)ethylamine might have similar effects.

Action Environment

It is known that the compound is stable under normal conditions , suggesting that it might maintain its efficacy and stability under a variety of environmental conditions.

Safety and Hazards

Amines can pose various safety hazards. For example, they can be flammable and corrosive to metals . They can also cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, proper safety measures should be taken when handling amines.

Future Directions

The future directions of research on amines like “2-(Diethylamino)ethylamine” could involve further exploration of their properties and potential applications. For instance, recent studies have shown that certain amines possess temperature responsiveness, suggesting potential applications in areas such as drug delivery, sensing, and oil/lubricant viscosity modification .

properties

IUPAC Name

N',N'-diethyl-N-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-7-10-8-9-11(5-2)6-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJFXKFYVBYDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304409
Record name NSC165641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90723-12-9
Record name N1,N1-Diethyl-N2-propyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90723-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 165641
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090723129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC165641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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